
N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as AM-694, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications in the field of medicine. This compound is structurally similar to the psychoactive compound THC (tetrahydrocannabinol) found in cannabis, but it does not produce the same psychoactive effects.
作用机制
N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide acts as a cannabinoid receptor agonist, binding to CB1 and CB2 receptors in the brain and peripheral tissues. This activation of the cannabinoid receptors leads to the modulation of various physiological processes, including pain perception, inflammation, and appetite regulation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have neuroprotective effects, protecting against damage caused by oxidative stress and inflammation. Additionally, this compound has been shown to have an effect on appetite regulation, with some studies suggesting that it may be useful in the treatment of obesity and other metabolic disorders.
实验室实验的优点和局限性
N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities with a high degree of purity. It also has a well-defined mechanism of action and has been extensively studied in preclinical models. However, one limitation of using this compound in lab experiments is that it is a synthetic compound that does not occur naturally in the body, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide. One area of research is the development of more potent and selective cannabinoid receptor agonists that can be used in the treatment of various medical conditions. Another area of research is the development of new delivery methods for this compound, such as transdermal patches or inhalers, which may improve its efficacy and reduce the risk of side effects. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound and its effects on various physiological processes.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications in the field of medicine. It acts as a cannabinoid receptor agonist, modulating various physiological processes in the body. While it has several advantages for use in lab experiments, further research is needed to fully understand its potential therapeutic applications and to develop more potent and selective cannabinoid receptor agonists.
合成方法
The synthesis of N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, starting with the reaction of piperidine with acryloyl chloride to form 1-(piperidin-4-yl)prop-2-en-1-one. This compound is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form this compound, the final product.
科学研究应用
N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
属性
IUPAC Name |
N-(2-acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-4-13(19)17-8-5-12(6-9-17)14(20)16(3)10-7-15-11(2)18/h4,12H,1,5-10H2,2-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPWUAXXKWHDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(C)C(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

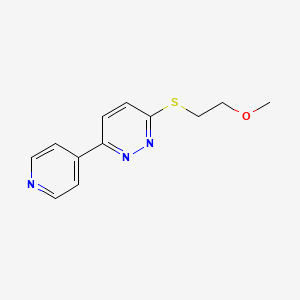

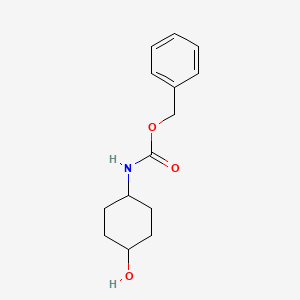

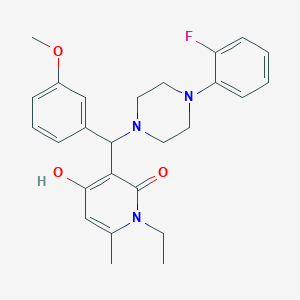
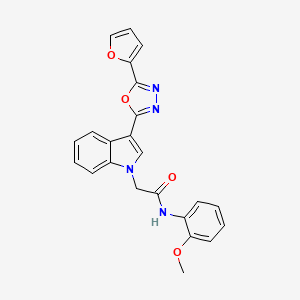


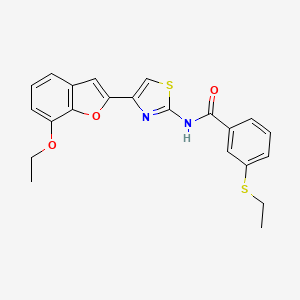


![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2554812.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2554816.png)